7-chloro-4aH-1,6-naphthyridin-4-one
Description
7-Chloro-4aH-1,6-naphthyridin-4-one is a heterocyclic compound featuring a naphthyridine core with a chlorine substituent at position 7 and a ketone group at position 4. Its synthetic routes are less detailed compared to analogs, but its structural similarity to other 1,6-naphthyridin-4-one derivatives suggests utility in kinase inhibition and anticancer drug development.
Properties
Molecular Formula |
C8H5ClN2O |
|---|---|
Molecular Weight |
180.59 g/mol |
IUPAC Name |
7-chloro-4aH-1,6-naphthyridin-4-one |
InChI |
InChI=1S/C8H5ClN2O/c9-8-3-6-5(4-11-8)7(12)1-2-10-6/h1-5H |
InChI Key |
WUWHEQOMYCCSFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C=C(N=CC2C1=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4aH-1,6-naphthyridin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloronicotinic acid with formamide, followed by cyclization to form the naphthyridine core . The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
the compound can be synthesized on a larger scale using similar synthetic routes as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
7-chloro-4aH-1,6-naphthyridin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, to form various derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form naphthyridine N-oxides or reduction to form dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridines, naphthyridine N-oxides, and dihydro derivatives .
Scientific Research Applications
7-chloro-4aH-1,6-naphthyridin-4-one has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of quinolones, which are important antibacterial agents.
Biological Research: The compound has been studied for its potential anticancer, anti-HIV, and antimicrobial activities.
Synthetic Organic Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds with potential pharmacological activities.
Mechanism of Action
The mechanism of action of 7-chloro-4aH-1,6-naphthyridin-4-one involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit enzymes like topoisomerases, which are crucial for DNA replication and cell division . This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
7-Chloro-4aH-1,6-naphthyridin-4-one
- Limited synthesis details are available, but it is commercially available as a building block .
5-Chloro-3-(4-fluorophenyl)-1,6-naphthyridin-4-one (13a)
- Grignard Reagent-Based Synthesis: Route: Addition of 4-fluorobenzylmagnesium chloride to 4-amino-2-chloronicotinonitrile, followed by acidolysis and cyclocondensation. Yield: 40–82% (depending on substituents) . Scalability: Demonstrated on a 100 g scale with 53.3% total yield .
7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,8-naphthyridine-3-carboxylic Acid
Octahydro-1,6-naphthyridin-4-one
- Solid-Phase Split-and-Pool Synthesis: Efficient preparation of 96 analogs for immunomodulatory studies .
Advantages and Limitations
- 5-Chloro-3-aryl Derivatives (e.g., 13a) :
- 1,8-Naphthyridine Carboxylic Acid Derivatives: Advantages: High yields and relevance in anticancer research . Limitations: Limited structural flexibility compared to 1,6-naphthyridin-4-ones.
- Octahydro Derivatives: Advantages: Novel immunomodulatory effects; amenable to high-throughput synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
